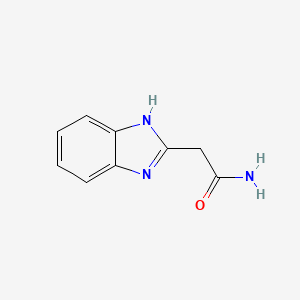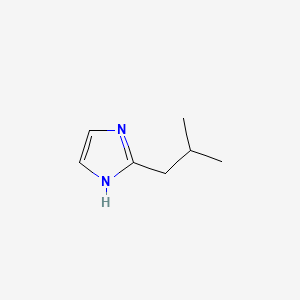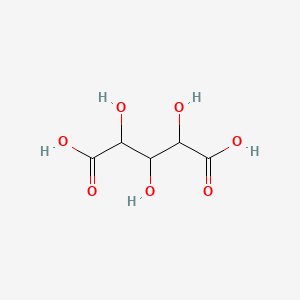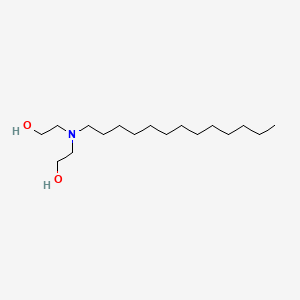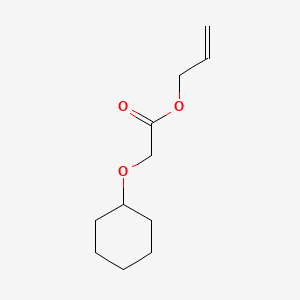
N-(4-Hydroxyphenyl)Phthalimide
Overview
Description
N-(4-Hydroxyphenyl)Phthalimide is an organic compound with the molecular formula C14H9NO3 It is a derivative of phthalimide, where the phthalimide ring is substituted with a 4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)Phthalimide can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxyphenyl)Phthalimide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form N-(4-Hydroxyphenyl)phthalamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-Hydroxyphenyl)phthalamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Hydroxyphenyl)Phthalimide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)Phthalimide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phthalimide ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Hydroxyphenyl)phthalamide
- N-(4-Hydroxyphenyl)glycine
- N-(4-Hydroxyphenyl)-4-methoxybenzamide
Comparison: N-(4-Hydroxyphenyl)Phthalimide is unique due to the presence of both the phthalimide ring and the 4-hydroxyphenyl group This combination imparts distinct chemical properties and reactivity compared to similar compounds For example, N-(4-Hydroxyphenyl)phthalamide lacks the imide functionality, which affects its reactivity and applications
Properties
IUPAC Name |
2-(4-hydroxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHOJUGXERSDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291188 | |
| Record name | N-(4-Hydroxyphenyl)Phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-85-0 | |
| Record name | 7154-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Hydroxyphenyl)Phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-(4-Hydroxyphenyl)Phthalimide?
A: this compound is an aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Its structure combines a phthalimide group and a phenol group connected via a nitrogen atom. The presence of both a carboxylic acid group and a phenolic hydroxyl group makes it a versatile building block for synthesizing various polymers, including poly(imide-ester)s [, , ] and poly(ester-imide-benzoxazole)s [].
Q2: How is this compound used in polymer synthesis?
A: this compound and its derivatives serve as monomers in various polymerization reactions. For instance, direct condensation polymerization with amino acids like 4-aminobenzoic acid or 6-aminohexanoic acid, using diphenylchlorophosphate and pyridine, yields copoly(amide–ester–imide)s []. Additionally, this compound can be further modified to incorporate benzoxazole units, ultimately leading to poly(ether-imide-benzoxazole)s [, ] and poly(ester-imide-benzoxazole)s [].
Q3: What are the benefits of incorporating this compound into polymers?
A: Polymers incorporating this compound and its derivatives often exhibit desirable properties like high thermal and thermooxidative stability [, ]. Some of these polymers, particularly the copoly(amide–ester–imide)s, demonstrate thermotropic liquid crystalline behavior within specific temperature ranges []. These characteristics make them potentially valuable for applications requiring materials with high thermal resistance and specific optical properties.
Q4: Are there any challenges associated with using this compound in polymer synthesis?
A: While this compound offers benefits, challenges exist. For example, direct self-polycondensation of this compound-4-carboxylic acid at elevated temperatures proved unsuccessful in achieving high molecular weight polymers []. Furthermore, the synthesis of poly(ether-imide-benzoxazole)s using nucleophilic aromatic substitution was limited by polymer precipitation, though higher polymerization temperatures yielded higher molecular weight products []. These challenges highlight the need for further research to optimize polymerization conditions and explore alternative synthetic routes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
